Kurarinol

Catalog No.
S1892490
CAS No.
855746-98-4
M.F
C26H32O7
M. Wt
456.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kurarinol

CAS Number

855746-98-4

Product Name

Kurarinol

IUPAC Name

2-(2,4-dihydroxyphenyl)-7-hydroxy-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-5-methoxy-2,3-dihydrochromen-4-one

Molecular Formula

C26H32O7

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C26H32O7/c1-14(2)15(8-9-26(3,4)31)10-18-20(29)12-23(32-5)24-21(30)13-22(33-25(18)24)17-7-6-16(27)11-19(17)28/h6-7,11-12,15,22,27-29,31H,1,8-10,13H2,2-5H3

InChI Key

XMUPAAIHKAIUSU-UHFFFAOYSA-N

SMILES

CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O

Canonical SMILES

CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O

Isomeric SMILES

CC(=C)[C@H](CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O

Antioxidant Activity

Anti-Tumor Activity

Inhibition of Tyrosinase Activity

Tyrosinase Inhibition

Treatment of Chronic Hepatitis B

Dopamine Receptor Modulation

Kurarinol is a natural flavanone primarily extracted from the root of Sophora flavescens, a plant belonging to the Fabaceae family. It is characterized by its unique chemical structure, which includes a lavandulyl group at the C-8 position and hydroxyl groups at positions C-2, C-4, and C-7. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and hepatoprotection. Kurarinol is known for its role as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production, making it a potential candidate for skin-whitening agents .

Kurarinol's primary mechanism of action involves its competitive inhibition of tyrosinase. By binding to the enzyme's active site, it prevents the conversion of L-tyrosine to L-DOPA, a key step in melanin biosynthesis []. This mechanism suggests potential for kurarinol to lighten hyperpigmented areas by reducing melanin production.

Typical of flavonoids. Its structure allows it to undergo oxidation and reduction reactions, which are significant in its biological activity. For instance, kurarinol can inhibit the activity of tyrosinase through competitive inhibition, with an IC50 value of 0.1 μM for mushroom tyrosinase . Additionally, studies have shown that kurarinol can induce apoptosis in hepatocellular carcinoma cells by inhibiting the signal transducer and activator of transcription 3 pathway .

Kurarinol exhibits a range of biological activities:

  • Antioxidant Activity: It acts as an antioxidant, opposing oxidation processes that can lead to cellular damage .
  • Anticancer Properties: Kurarinol has been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and prostate cancer cells. Its mechanism involves the modulation of key apoptotic proteins and pathways, such as Bcl2 and caspases .
  • Hepatoprotection: The compound demonstrates hepatoprotective effects and lipid-lowering activities, making it beneficial in managing non-alcoholic fatty liver disease .
  • Tyrosinase Inhibition: As a potent inhibitor of tyrosinase, kurarinol has applications in cosmetic formulations aimed at skin whitening .

Kurarinol is typically isolated from Sophora flavescens through various extraction methods. Common techniques include:

  • Solvent Extraction: Utilizing solvents like acetone or ethanol to extract the flavanone from dried plant material.
  • Chromatography: Following extraction, chromatographic techniques such as thin-layer chromatography or high-performance liquid chromatography are employed to purify kurarinol from other compounds present in the extract .
  • Chemical Synthesis: Although primarily derived from natural sources, synthetic methods may also be developed for kurarinol production, focusing on creating similar structural features found in natural extracts.

Kurarinol's diverse properties lend it to various applications:

  • Pharmaceuticals: Its anticancer and hepatoprotective properties make kurarinol a candidate for drug development targeting liver diseases and cancers.
  • Cosmetics: Due to its tyrosinase inhibitory activity, it is used in skin whitening products.
  • Nutraceuticals: Kurarinol is explored for its potential health benefits as an antioxidant and anti-inflammatory agent.

Research has indicated that kurarinol interacts with multiple biological pathways:

  • Signal Transduction Pathways: It inhibits key signaling pathways such as the STAT3 pathway in cancer cells, leading to reduced cell proliferation and increased apoptosis .
  • Protein Interactions: Kurarinol modulates the expression of proteins involved in apoptosis (e.g., Bcl2 and caspases), enhancing its anticancer efficacy .
  • Metabolic Effects: Studies suggest that kurarinol may influence lipid metabolism, contributing to its hepatoprotective effects against fatty liver disease .

Kurarinol shares structural similarities with several other flavonoids. Here are some comparable compounds:

CompoundSourceKey Activities
KuraridinolSophora flavescensAntioxidant, anti-inflammatory
TrifolirhizinTrifolium repensTyrosinase inhibition
LuteolinVarious plantsAntioxidant, anti-cancer
QuercetinVarious fruits and vegetablesAntioxidant, anti-inflammatory

Uniqueness of Kurarinol

What sets kurarinol apart from these compounds is its specific structural features that contribute to its potent tyrosinase inhibitory activity and its unique mechanism of inducing apoptosis selectively in cancer cells while exhibiting low toxicity towards normal cells . This specificity enhances its potential therapeutic applications compared to other flavonoids that may not possess such targeted effects.

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

456.21480336 g/mol

Monoisotopic Mass

456.21480336 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-04-15

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